

# "impact of temperature on the stability of morphine and metamizole mixtures"

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## Technical Support Center: Stability of Morphine and Metamizole Mixtures

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morphine and metamizole mixtures. The information is based on stability studies and aims to address common issues encountered during experimental procedures.

## Frequently Asked Questions (FAQs)

**Q1:** What is the expected stability of a morphine and metamizole mixture at room temperature?

**A1:** At a controlled room temperature of 22°C (71.6°F), binary mixtures of morphine and metamizole have been shown to be stable for at least 7 days.[\[1\]](#) During this period, the concentration of both morphine and metamizole remains within  $\pm 10\%$  of the initial concentration.[\[1\]](#)

**Q2:** How does elevated temperature affect the stability of the mixture?

**A2:** Elevated temperatures, such as 37°C (98.6°F), significantly impact the stability of morphine in the presence of metamizole.[\[1\]](#)[\[2\]](#)[\[3\]](#) Studies have demonstrated a significant loss of morphine concentration at this temperature, with as much as a 28.2% decrease observed over

7 days.[1] In contrast, metamizole concentration remains relatively stable, with a maximum deviation of about 6.0% at 37°C.[1]

Q3: What are the primary degradation products in a morphine and metamizole mixture at elevated temperatures?

A3: The primary degradation product of concern is a morphine-metamizole adduct, which has been termed "metamorphine".[1][2][3][4] This adduct is formed from the reaction between morphine and a metabolite of metamizole.[4] The formation of this adduct is accelerated at higher temperatures.[4] Additionally, morphine itself can degrade into products like pseudomorphine and morphine-N-oxide, although the presence of metamizole appears to specifically promote the formation of the metamorphine adduct.[5] Metamizole's main degradation product is 4-methylaminoantipyrine (4-MAA).[6][7]

Q4: Is the addition of other drugs to the mixture likely to affect stability?

A4: The addition of esketamine to a morphine and metamizole mixture has been studied and appears to have only a minor influence on the stability of morphine and metamizole.[1] In a ternary mixture stored at 37°C for 7 days, the morphine concentration decreased to 77% of the initial value, compared to 72% in a binary mixture.[1][2][3]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpectedly low morphine concentration in samples.	Elevated storage or experimental temperature. Even short periods at temperatures around 37°C can lead to significant morphine degradation when mixed with metamizole. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	- Maintain strict temperature control at or below 22°C for all storage and handling of the mixture. - If experiments must be conducted at 37°C, prepare solutions fresh and minimize the duration of exposure to this temperature. - Consider the use of temperature-controlled storage and administration devices.
Appearance of an unexpected peak in HPLC chromatogram.	Formation of the "metamorphine" adduct. This is a known degradation product at elevated temperatures. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	- Confirm the identity of the peak using a reference standard for metamorphine if available. - Adjust experimental conditions to minimize its formation, primarily by lowering the temperature.
Inconsistent results between experimental replicates.	Variable temperature exposure or light exposure. Inconsistent handling can lead to different rates of degradation. <a href="#">[1]</a> <a href="#">[5]</a>	- Standardize all experimental protocols to ensure consistent temperature and light exposure for all samples. - Use amber vials or other light-protecting containers to store solutions.
Precipitation observed in the solution.	Potential for precipitation at low temperatures. While elevated temperatures cause chemical degradation, low temperatures (e.g., refrigeration) can sometimes lead to physical instability like precipitation, especially with	- Store solutions at a controlled room temperature (around 22°C) unless stability at lower temperatures has been specifically validated for your formulation. - Visually inspect solutions for any particulate matter before use.

changes in concentration due to water evaporation from polymer reservoirs.[\[5\]](#)

## Data Presentation

Table 1: Stability of Morphine and Metamizole in a Binary Mixture Over 7 Days

Temperature	Analyte	Initial Concentration	Concentration after 3 days	Concentration after 7 days	% Deviation from Initial after 7 days
22°C	Morphine	100%	Not reported	~91.4% <a href="#">[1]</a>	-8.6% <a href="#">[1]</a>
	Metamizole	100%	Not reported	~105.0% <a href="#">[1]</a>	+5.0% <a href="#">[1]</a>
37°C	Morphine	100%	Significantly reduced <a href="#">[1][2]</a> <a href="#">[3]</a>	~71.8% <a href="#">[1]</a>	-28.2% <a href="#">[1]</a>
	Metamizole	100%	Not reported	~94.0% <a href="#">[1]</a>	-6.0% <a href="#">[1]</a>

Table 2: Stability of Morphine, Metamizole, and Esketamine in a Ternary Mixture Over 7 Days

Temperature	Analyte	% Deviation from Initial after 7 days
22°C	Morphine	-6.5% <a href="#">[1]</a>
	Metamizole	+5.9% <a href="#">[1]</a>
37°C	Morphine	-23.4% <a href="#">[1]</a>
	Metamizole	+2.6% <a href="#">[1]</a>

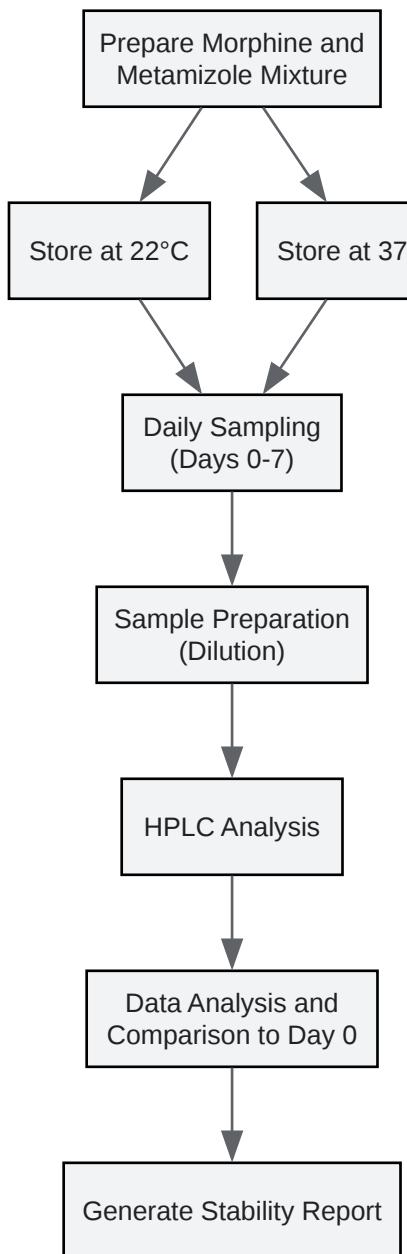
## Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Testing

This is a general protocol based on methods cited in the literature for analyzing the stability of morphine and metamizole mixtures.[1][2][3]

- Instrumentation: A standard HPLC system with UV detection is suitable.
- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate adjusted to a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is typical. To prevent the rapid hydrolysis of metamizole, sodium sulfite (e.g., 0.5 mg/mL) can be added to the aqueous component of the mobile phase.[7]
- Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is generally used.
- Detection Wavelength: Detection is typically performed at a wavelength where all compounds of interest have reasonable absorbance, for example, 230 nm or 285 nm.[7]
- Sample Preparation: Samples from the stability study are diluted with the mobile phase or a suitable diluent to fall within the concentration range of the calibration curve.
- Calibration: A calibration curve is constructed using standard solutions of morphine, metamizole, and any known degradation products at various concentrations.
- Analysis: The prepared samples are injected into the HPLC system, and the peak areas of the analytes are measured. The concentration of each analyte is determined by comparing its peak area to the calibration curve.

## Visualizations



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Caption: Experimental workflow for stability testing of morphine and metamizole mixtures.

Caption: Impact of elevated temperature on the morphine and metamizole mixture.

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